5-(3-bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-(3-Bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a triazole ring substituted with a bromo-fluorophenyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Substitution with Bromo-Fluorophenyl Group: The bromo-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 3-bromo-4-fluoroaniline as a starting material.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the bromo-fluorophenyl group, potentially leading to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromo and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amines derived from the bromo-fluorophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aryl benzimidazoles: These compounds also feature a bromo group and have been studied for their biological activities.
Schiff Bases of Benzimidazoles: These compounds contain benzimidazole moieties and have shown various biological activities.
Uniqueness
5-(3-Bromo-4-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can enhance its biological activity and specificity. The combination of these substituents with the triazole ring structure provides a distinct chemical profile that can be leveraged in various applications.
Properties
Molecular Formula |
C9H7BrFN3S |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H7BrFN3S/c1-14-8(12-13-9(14)15)5-2-3-7(11)6(10)4-5/h2-4H,1H3,(H,13,15) |
InChI Key |
QFZZNBUQUJCTCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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